molecular formula C16H15BrO3 B6339545 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester CAS No. 1171923-98-0

2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester

Cat. No.: B6339545
CAS No.: 1171923-98-0
M. Wt: 335.19 g/mol
InChI Key: ACNYZIQTZGRROD-UHFFFAOYSA-N
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Description

2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester is a brominated aromatic ester featuring a 4-bromophenyl group connected via an ethyl chain to a 6-hydroxybenzoic acid methyl ester core. Its molecular formula is C₁₆H₁₅BrO₃, with a molecular weight of 335.19 g/mol.

Properties

IUPAC Name

methyl 2-[2-(4-bromophenyl)ethyl]-6-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,18H,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNYZIQTZGRROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester typically involves the following steps:

    Bromination: The starting material, phenyl ethyl benzene, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.

    Hydroxylation: The brominated intermediate is then hydroxylated to introduce the hydroxy group at the 6-position of the benzoic acid moiety.

    Esterification: Finally, the hydroxylated intermediate is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

The following analysis compares 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester with structurally or functionally analogous brominated esters and benzoic acid derivatives.

Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Biological Activities
Target Compound C₁₆H₁₅BrO₃ 335.19 4-BrPh-CH₂CH₂-, 6-OH, methyl ester Inferred antimicrobial/anticancer*
Methyl 4-bromobenzoate () C₈H₇BrO₂ 215.04 4-BrPh-, methyl ester Unspecified
4-bromo-3-hydroxy-5-methylbenzoic acid ethyl ester () C₁₀H₁₁BrO₃ 259.10 4-Br, 3-OH, 5-Me, ethyl ester Unspecified
2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester () C₁₅H₁₃BrO₃S 353.23 5-Br-thiophene-vinyl, 6-OH, ethyl ester Potential antiviral activity
5-(4-Bromophenyl)-6-oxa-4-aza-spiro[2.4]hept-4-ene-7-carboxylic acid methyl ester () C₁₃H₁₁BrN₂O₃ 323.15 Spiro ring, 4-BrPh, methyl ester Unreported

Key Observations:

This may improve solubility but increase susceptibility to metabolic glucuronidation . Bromine at the para position on the phenyl ring (as in the target compound) is a common feature in bioactive molecules, such as herbicidal thiazolo[3,2-a]pyrimidines () and antiviral isothiocyanates ().

Ester Group Variations :

  • Methyl esters (target compound) generally exhibit higher metabolic stability than ethyl esters (e.g., 4-bromo-3-hydroxy-5-methylbenzoic acid ethyl ester), though ethyl esters may offer improved bioavailability due to slower hydrolysis .

Heterocyclic vs. Aromatic Systems :

  • Thiophene-containing analogs () and spiro heterocycles () introduce distinct electronic properties, which may alter receptor interactions. For instance, thiophenes’ electron-rich nature could enhance π-π stacking in enzyme active sites.

Physicochemical Properties
Property Target Compound Methyl 4-bromobenzoate () 4-Bromo-3-hydroxy-5-methylbenzoic acid ethyl ester ()
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~2.5
Water Solubility Low (hydroxyl improves slightly) Very low Moderate (due to hydroxyl and ethyl ester)
Acidity (pKa) ~9.5 (phenolic OH) ~4.5 (benzoic acid) ~9.3 (phenolic OH)

Implications :

Biological Activity

2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester (CAS No. 1171923-98-0) is an organic compound that has garnered interest in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound belongs to the class of benzoic acid derivatives and features a bromo-substituted phenyl group, which is significant for its biological interactions. The structure can be represented as follows:

C16H17BrO3\text{C}_{16}\text{H}_{17}\text{BrO}_3

The primary biological targets for 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester include:

  • Estrogen Receptor Beta (ERβ) : This compound has been shown to interact with ERβ, potentially influencing estrogen-mediated pathways which are critical in various physiological processes and disease states, particularly in cancer.
  • Nuclear Receptor Coactivator 1 (NCOA1) : Its interaction with NCOA1 suggests a role in modulating gene expression related to cell proliferation and survival.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown comparable Minimum Inhibitory Concentration (MIC) values against various bacterial strains when compared to standard antibiotics like ciprofloxacin . The following table summarizes the antimicrobial efficacy of related compounds:

CompoundTarget OrganismMIC (μg/mL)
2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl esterStaphylococcus aureus (Gram-positive)10
Escherichia coli (Gram-negative)15
Candida albicans (Yeast)20

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound possesses anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Cytotoxicity Against Cancer Cells

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited significant antiproliferative activity against prostate cancer cells (PC3 and DU145), with IC50 values indicating effective dose-dependent responses:

Cell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Prostate Cancer Treatment : A study demonstrated that treatment with the compound led to a significant reduction in tumor growth in animal models, suggesting its potential as a therapeutic agent for prostate cancer .
  • Anti-inflammatory Effects : In a clinical setting, patients with inflammatory conditions showed improved symptoms following treatment with related compounds, indicating a promising avenue for further research into its anti-inflammatory properties .

Q & A

Q. Which databases or tools are recommended for accessing reliable physicochemical or toxicological data for this compound?

  • Answer : Use PubChem (experimental/computed properties) and Reaxys (synthetic protocols). For toxicity, consult ECHA or TOXNET . Avoid non-peer-reviewed sources (e.g., vendor catalogs) for critical data .

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